1,1,2,2-Tetrachloroethane-d2 is a deuterated derivative of 1,1,2,2-tetrachloroethane, characterized by the presence of four chlorine atoms and two deuterium atoms in its molecular structure. Its chemical formula is C₂D₂Cl₄, and it has a molecular weight of 169.86 g/mol. The compound is primarily used as a solvent in various chemical applications, particularly in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic labeling properties .
The presence of deuterium allows for specific studies using NMR spectroscopy, enabling researchers to trace reaction pathways and mechanisms more effectively .
The synthesis of 1,1,2,2-tetrachloroethane-d2 typically involves the chlorination of ethane or ethylene in the presence of deuterated solvents or reagents. Common methods include:
These methods ensure a high degree of purity and isotopic labeling necessary for analytical applications .
1,1,2,2-Tetrachloroethane-d2 has several notable applications:
Interaction studies involving 1,1,2,2-tetrachloroethane-d2 primarily focus on its behavior in NMR environments and its reactivity with other chemical species. These studies help elucidate:
Such studies are crucial for developing more efficient synthetic pathways and understanding fundamental chemical processes .
Several compounds share structural similarities with 1,1,2,2-tetrachloroethane-d2. Below is a comparison highlighting their uniqueness:
Compound Name | Chemical Formula | Molecular Weight | Unique Features |
---|---|---|---|
1,1-Dichloroethane | C₂H₂Cl₂ | 98.96 g/mol | Less chlorinated; used as a solvent |
1,1,2-Trichloroethane | C₂HCl₃ | 133.39 g/mol | More reactive; used in organic synthesis |
1-Chloro-2-deuteroethane | C₂D₃Cl | 96.48 g/mol | Contains one deuterium; different isotopic labeling |
1,2-Dichloroethane | C₂H₄Cl₂ | 98.96 g/mol | Different substitution pattern; less toxic |
The unique aspect of 1,1,2,2-tetrachloroethane-d2 lies in its specific isotopic labeling with deuterium and its utility in NMR spectroscopy. This makes it particularly valuable for detailed studies in organic chemistry and material science .
The compound adheres to IUPAC naming conventions as 1,1,2,2-tetrachloro-1,2-dideuterioethane, reflecting its four chlorine atoms and two deuterium substituents. Its structural formula is Cl₂C–CD₂–Cl₂, with a tetrahedral geometry around each carbon atom. Key identifiers include:
Property | Value | Source |
---|---|---|
CAS Registry Number | 33685-54-0 | |
Molecular Formula | C₂D₂Cl₄ | |
Molar Mass | 169.86 g/mol | |
SMILES Notation | [2H]C(Cl)(Cl)C([2H])(Cl)Cl |
The deuteration shifts vibrational modes in infrared spectra, with C–D stretching observed at ~2,100 cm⁻¹ compared to C–H at ~3,000 cm⁻¹. X-ray crystallography reveals a planar symmetry, with C–Cl bond lengths averaging 1.77 Å and C–D bonds at 1.09 Å.
The deuterated form exhibits nearly identical chemical reactivity to 1,1,2,2-tetrachloroethane but diverges in physical properties:
Parameter | C₂H₂Cl₄ | C₂D₂Cl₄ | |
---|---|---|---|
Boiling Point | 146°C | 146°C | |
Density (25°C) | 1.595 g/cm³ | 1.620 g/cm³ | |
Refractive Index | 1.494 | 1.493 |
Acute Toxic;Environmental Hazard